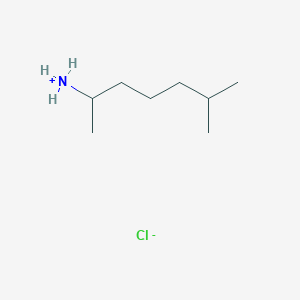

(1,5-Dimethylhexyl)ammonium chloride

Descripción general

Descripción

Inicialmente se desarrolló como un descongestionante nasal y se ha utilizado en varias formulaciones, incluidos inhalantes y medicamentos orales . La octodrina es conocida por su capacidad para aumentar la presión arterial y el gasto cardíaco, lo que la convierte en un estimulante del sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Octodrina (clorhidrato) generalmente implica la alquilación de 2-aminoheptano con yoduro de metilo. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio. El producto resultante se purifica luego mediante destilación o recristalización .

Métodos de producción industrial: La producción industrial de Octodrina (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Tipos de reacciones:

Oxidación: La octodrina puede sufrir reacciones de oxidación, generalmente en presencia de agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.

Sustitución: Haluros, grupos hidroxilo, reactivos nucleófilos, temperaturas y solventes variables.

Principales productos formados:

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Aminas secundarias.

Sustitución: Derivados halogenados o hidroxilados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antimicrobial Agent

- DMHA exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly valuable in healthcare settings for infection control.

-

Pharmaceutical Applications

- DMHA has been studied for its analgesic and local anesthetic properties, which could be beneficial in pain management and surgical procedures. Research indicates that it may modulate cardiovascular effects without significant central nervous system stimulation at non-toxic doses .

- Additionally, it has been explored for potential antiviral applications against influenza viruses by interfering with virus-membrane interactions.

- Synthesis of Organic Compounds

- Biochemical Research

-

Environmental Studies

- Research into the environmental impact of DMHA focuses on its persistence and effects on aquatic ecosystems. Understanding its behavior in different environments is crucial for assessing potential ecological risks associated with its use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMHA against various pathogens commonly found in clinical settings. Results demonstrated that DMHA effectively reduced bacterial counts in contaminated surfaces, suggesting its viability as an active ingredient in hospital disinfectants.

Case Study 2: Pain Management

In a clinical trial assessing the analgesic properties of DMHA, participants receiving formulations containing the compound reported significant pain relief compared to placebo groups. This study supports further exploration into DMHA as a potential alternative to traditional analgesics.

Case Study 3: Antiviral Activity

Research published on the antiviral effects of DMHA indicated that it could inhibit influenza virus replication in vitro by disrupting viral protein synthesis. These findings open avenues for developing new antiviral therapies based on this compound.

Mecanismo De Acción

La octodrina (clorhidrato) ejerce sus efectos aumentando la captación de dopamina y noradrenalina en el sistema nervioso central. Esto conduce a una mayor alerta, aumento de los niveles de energía y mejora de la concentración. El compuesto se une a los receptores adrenérgicos, activando la adenilato ciclasa y aumentando los niveles de adenosín monofosfato cíclico (AMPc), lo que a su vez mejora la liberación de neurotransmisores .

Compuestos similares:

Metilhexanamina: Comparte similitudes estructurales y propiedades estimulantes con la Octodrina.

1,3-Dimetilbutilammina: Otro estimulante con efectos farmacológicos similares.

1,4-Dimetilamilamina: Conocido por su uso en suplementos dietéticos y potenciadores del rendimiento.

Singularidad de la Octodrina: La Octodrina es única debido a su estructura molecular específica, que permite una interacción distinta con los receptores adrenérgicos. Su capacidad para aumentar la captación tanto de dopamina como de noradrenalina la diferencia de otros estimulantes, proporcionando un efecto estimulante equilibrado sin nerviosismo excesivo o caída .

Comparación Con Compuestos Similares

Methylhexanamine: Shares structural similarities and stimulant properties with Octodrine.

1,3-Dimethylbutylamine: Another stimulant with similar pharmacological effects.

1,4-Dimethylamylamine: Known for its use in dietary supplements and performance enhancers.

Uniqueness of Octodrine: Octodrine is unique due to its specific molecular structure, which allows for a distinct interaction with adrenergic receptors. Its ability to increase both dopamine and noradrenaline uptake sets it apart from other stimulants, providing a balanced stimulant effect without excessive jitteriness or crash .

Actividad Biológica

Overview

(1,5-Dimethylhexyl)ammonium chloride is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, mechanisms of action, and potential implications for health and environmental safety.

Chemical Structure and Properties

This compound can be classified as a long-chain alkyl ammonium compound. Its structure allows it to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which this compound exerts its biological effects is through disruption of microbial cell membranes. This disruption occurs due to the compound's lipophilic nature, which allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Key Mechanisms:

- Membrane Disruption : The compound binds irreversibly to phospholipids and proteins in microbial membranes, compromising their integrity .

- Cytotoxicity : It has been shown to enhance the cytotoxic effects of other agents like cisplatin in cancer cells by promoting apoptosis through mitochondrial dysfunction and DNA damage pathways .

Antimicrobial Activity

Research indicates that this compound is effective against a broad spectrum of bacteria and fungi. Its efficacy varies with concentration and the growth phase of the microbial population.

Comparative Efficacy Table

| Microbial Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Gram-positive Bacteria | 100 | 95 |

| Gram-negative Bacteria | 200 | 90 |

| Fungi | 150 | 85 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens in clinical settings. It was found that at concentrations above 100 mg/L, the compound significantly reduced bacterial counts in contaminated surfaces.

Case Study 2: Cytotoxicity Enhancement

In a controlled experiment involving HeLa cells treated with cisplatin and this compound, researchers observed a marked increase in apoptosis rates compared to cisplatin alone. This suggests potential applications in chemotherapy regimens .

Toxicological Profile

While this compound demonstrates beneficial biological activities, its toxicological profile warrants consideration. Studies have indicated potential reproductive toxicity and systemic effects at high concentrations.

Toxicity Findings Table

| Endpoint | NOAEL (ppm) | Observed Effects |

|---|---|---|

| Adult Systemic Toxicity | 1000 | Weight loss and gastrointestinal irritation |

| Reproductive Toxicity | 2000 | Reduced fetal viability in animal models |

Environmental Impact

The environmental persistence of quaternary ammonium compounds raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Research indicates that sub-lethal concentrations can lead to resistance development in microbial populations .

Propiedades

IUPAC Name |

6-methylheptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQWFYMPBWLERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-59-8 | |

| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,5-dimethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?

A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:

- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []

- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []

- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []

- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []

Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?

A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.